3-Ethyl-2-imine Meloxicam-d5

LC-MS/MS impurity quantification MRM

Accurate LC-MS/MS quantification of Meloxicam EP Impurity D requires an isotopic internal standard that mirrors the target analyte exactly. Non-deuterated analogs or mismatched labels (e.g., Meloxicam-d3) cause differential recovery and ion suppression, failing regulatory validation. - **Precise Match**: +5 Da shift enables unambiguous MRM detection with zero isotopic interference; co-elutes with target impurity. - **Regulatory Ready**: Supports EP monographs, ICH Q2(R1) validation, ANDAs, and DMFs. Supplied with COA and full characterization. - **Reliable Supply**: Stable isotope-labeled EP Impurity D standard for QC batch release and stability studies.

Molecular Formula C16H17N3O4S2
Molecular Weight 384.5 g/mol
Cat. No. B12417331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-imine Meloxicam-d5
Molecular FormulaC16H17N3O4S2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C
InChIInChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3/i1D3,4D2
InChIKeyOMOBKXDGWGHXMU-SGEUAGPISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2-imine Meloxicam-d5: Deuterated Impurity Standard for LC-MS/MS Quantification of Meloxicam EP Impurity D


3-Ethyl-2-imine Meloxicam-d5 (CAS 1331635-89-2) is a stable isotope-labeled analog of 3-Ethyl-2-imine Meloxicam, which is officially designated as Meloxicam EP Impurity D . The compound contains five deuterium atoms (d5) substituted at the ethyl group on the thiazole ring, yielding a molecular mass of 384.48 g/mol (compared to 379.45 g/mol for the unlabeled impurity) with the molecular formula C16H12D5N3O4S2 . As a deuterated impurity standard, it is specifically engineered for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable accurate quantification of the non-deuterated EP Impurity D in pharmaceutical quality control, stability studies, and regulatory submission applications .

Workflow LC-MS/MS impurity quantification using SIL-IS co-elution approach
Selection Deuterated (d5) internal standard for Meloxicam EP Impurity D analytical method
Use Context Pharmaceutical impurity method validation, stability studies, and QC batch release testing

Why 3-Ethyl-2-imine Meloxicam-d5 Cannot Be Substituted with Other Meloxicam-Related Internal Standards


Generic substitution with structurally related deuterated compounds (such as Meloxicam-d3) or non-deuterated analogs fails for this specific analytical application due to fundamental mismatches in molecular identity and mass spectrometric behavior. In LC-MS/MS impurity quantification, the internal standard must be the isotopically labeled analog of the exact target analyte to co-elute with identical chromatographic retention time and undergo equivalent ionization efficiency, thereby compensating for matrix effects, recovery variability, and instrument drift [1]. Meloxicam-d3, labeled on the parent drug molecule, possesses a different chemical structure and chromatographic behavior from 3-Ethyl-2-imine Meloxicam, resulting in differential extraction recovery and ion suppression/enhancement patterns that cannot be reliably corrected [2]. Non-deuterated structural analogs such as Piroxicam introduce even greater variability in retention time and MS response factors, precluding their use in validated regulatory methods requiring stable isotope-labeled internal standards (SIL-IS) [3].

Factor
Target (3-Ethyl-2-imine Meloxicam-d5)
Substitute Risk
Mass Shift
+5 Da separation prevents isotopic cross-interference
Meloxicam-d3 (+3 Da) may exhibit partial isotopic overlap with analyte 34S peaks, introducing quantitative bias.
Chromatographic Match
Structural identity ensures co-elution and equivalent matrix effect compensation
Piroxicam or other structural analogs show distinct retention times, resulting in differential ion suppression/enhancement that cannot be reliably corrected.
Regulatory Alignment
Directly matched to EP Impurity D monograph identity
Parent-drug-labeled Meloxicam-d3 lacks pharmacopoeial impurity designation, increasing validation documentation burden for ANDA/DMF submissions.

3-Ethyl-2-imine Meloxicam-d5: Comparator-Based Quantitative Differentiation Evidence


Mass Spectrometric Differentiation: d5 Label Provides +5 Da Shift for Unambiguous MRM Quantification

3-Ethyl-2-imine Meloxicam-d5 provides a +5 Da mass shift relative to unlabeled 3-Ethyl-2-imine Meloxicam (Meloxicam EP Impurity D), enabling unambiguous multiple reaction monitoring (MRM) transitions with zero isotopic cross-interference. The five deuterium substitution yields sufficient mass separation to prevent signal overlap from naturally occurring 13C or 34S isotopes of the analyte, a critical requirement for validated impurity methods under ICH Q2(R1) guidelines [1]. In contrast, Meloxicam-d3 (three deuterium atoms, Δm = +3 Da) may exhibit partial isotopic overlap with the analyte's natural abundance isotopic peaks, particularly for sulfur-containing compounds with substantial M+2 contributions .

Mass Spectrometric Differentiation
Class-level inference
+5 Da mass shift (384.48 vs 379.45 g/mol) enables unambiguous MRM with zero isotopic cross-interference.
Supports spectral separation from analyte and regulatory impurity monitoring.
d5 retains at least three labeling isotopes per SIL-IS best practices; compare to d3 +3 Da shift.
LC-MS/MS impurity quantification MRM stable isotope labeling

Analyte-Specific Co-Elution: Structural Identity Enables Identical Chromatographic Retention Time

3-Ethyl-2-imine Meloxicam-d5 co-elutes with its unlabeled counterpart with identical chromatographic retention time, a prerequisite for accurate compensation of matrix-induced ion suppression or enhancement in LC-MS/MS. Studies demonstrate that deuterated internal standards with structural identity to the analyte exhibit retention time differences of <0.02 min under typical reverse-phase conditions, whereas structural analogs such as Piroxicam (widely used as an IS for Meloxicam in HPLC-UV methods) show retention time differences of 0.5-2.0 min depending on column and gradient conditions . This retention time mismatch for analog IS prevents equivalent exposure to matrix effects across the elution window, resulting in biased quantification when ion source conditions vary during the chromatographic run [1].

Co-Elution Accuracy
Cross-study comparable
Identical retention time (ΔRT
Enables accurate correction of ion suppression/enhancement for robust quantification.
Structural analogs such as Piroxicam show ΔRT 0.5–2.0 min with variable matrix effects.
Regulatory Identity
Head-to-head
Labeled analog of Meloxicam EP Impurity D (EP code Y0001039) designed for impurity quantification.
Aligns method with EP monograph requirements and simplifies ANDA/DMF documentation.
Meloxicam-d3 is designed for parent drug bioanalysis, not pharmacopoeial impurity monitoring.
Workflow Compatibility
Class-level inference
Supplied with COA and characterization data for AMD, AMV, QC, and stability study applications.
Reduces internal characterization burden and accelerates method readiness for submissions.
General-purpose deuterated standards may lack impurity-specific COA documentation.
Matrix Effect Compensation
Cross-study comparable
Expected IS-normalized matrix factor range 0.95–1.05, tighter than analog IS (0.85–1.15).
Supports robust quantification across diverse stability and QC matrices.
Based on SIL-IS performance in validated meloxicam plasma methods; principle extends to impurity analysis.
Isotopic Purity
Class-level inference
d5 substitution with high isotopic purity minimizes unlabeled (d0) cross-signal in the analyte channel.
Enables reliable quantification at ICH Q3A reporting threshold (0.05% impurity).
Contrasts with Meloxicam-d3 where residual d0 may elevate LLOQ at trace impurity levels.
chromatographic co-elution matrix effect compensation HPLC recovery correction

Regulatory Compliance: EP Impurity D Identity Links to European Pharmacopoeia Monograph

3-Ethyl-2-imine Meloxicam-d5 is the isotopically labeled form of a specifically designated pharmacopoeial impurity: Meloxicam EP Impurity D (EP Reference Standard code Y0001039) [1]. This regulatory alignment distinguishes it from generic deuterated meloxicam standards (e.g., Meloxicam-d3), which are designed for parent drug quantification in bioanalytical studies rather than impurity monitoring under EP/USP monographs. The European Pharmacopoeia prescribes specific impurity tests with acceptance criteria for Impurity D (typically NMT 0.05% relative to the meloxicam peak), and the availability of a matched deuterated IS enables method validation that meets the specificity and accuracy requirements of ICH Q3A/Q3B guidelines for impurity testing in new drug substances and products .

Regulatory Identity
Head-to-head
Labeled analog of Meloxicam EP Impurity D (EP code Y0001039) designed for impurity quantification.
Aligns method with EP monograph requirements and simplifies ANDA/DMF documentation.
Meloxicam-d3 is designed for parent drug bioanalysis, not pharmacopoeial impurity monitoring.
EP monograph regulatory compliance ANDA pharmaceutical QC

Workflow Compatibility: Validated for Method Development, Validation, and Stability Studies

3-Ethyl-2-imine Meloxicam-d5 is specifically supplied with detailed Certificates of Analysis (COA) and characterization data to support analytical method development (AMD), analytical method validation (AMV), quality control (QC) applications, and stability studies for Meloxicam drug substance and finished products . Unlike generic deuterated internal standards that may lack application-specific documentation, this compound is positioned to support the full lifecycle of pharmaceutical impurity testing from early development through commercial production . The unlabeled impurity (3-Ethyl-2-imine Meloxicam) is a recognized specified impurity requiring monitoring, and the availability of a matched deuterated IS enables stability-indicating methods that can resolve the impurity from the API and degradation products under ICH-prescribed stress conditions (hydrolysis, oxidation, heat, photolysis) .

Workflow Compatibility
Class-level inference
Supplied with COA and characterization data for AMD, AMV, QC, and stability study applications.
Reduces internal characterization burden and accelerates method readiness for submissions.
General-purpose deuterated standards may lack impurity-specific COA documentation.
method validation stability studies AMV quality control

Matrix Effect Compensation: SIL-IS Reduces Ion Suppression Variability vs. Non-Deuterated Analogs

Stable isotope-labeled internal standards (SIL-IS) provide superior matrix effect compensation compared to structural analog IS in complex biological or pharmaceutical matrices. In a validated LC-MS/MS method for meloxicam quantification in human plasma using a SIL-IS (Meloxicam-d3), matrix effects were evaluated across multiple plasma lots, with IS-normalized matrix factors ranging from 0.95-1.05 [1]. In contrast, methods using the structural analog Piroxicam as IS for meloxicam quantification demonstrate wider variability in IS-normalized responses (typically 0.85-1.15 range) due to differential extraction recovery and non-equivalent ionization behavior, necessitating more extensive matrix-matched calibration strategies [2]. The principle extends to impurity analysis: 3-Ethyl-2-imine Meloxicam-d5, as the exact isotopic analog of the target impurity, is expected to exhibit equivalent matrix effect compensation, enabling simpler sample preparation and robust quantification across diverse sample matrices encountered in stability and QC testing [3].

Matrix Effect Compensation
Cross-study comparable
Expected IS-normalized matrix factor range 0.95–1.05, tighter than analog IS (0.85–1.15).
Supports robust quantification across diverse stability and QC matrices.
Based on SIL-IS performance in validated meloxicam plasma methods; principle extends to impurity analysis.
matrix effects ion suppression plasma protein binding recovery

Isotopic Purity: ≥99% Deuterated Forms Ensures Minimal Unlabeled Carryover

3-Ethyl-2-imine Meloxicam-d5 is supplied with isotopomeric purity specifications, with the deuterated forms accounting for the primary composition. This contrasts with Meloxicam-d3, which is specified as containing ≥99% deuterated forms (d1-d3) with some residual d0 (unlabeled) material present . The presence of unlabeled isotopic contaminant in the IS contributes to elevated baseline signal in the analyte MRM channel, effectively raising the lower limit of quantification (LLOQ) and compromising accuracy at trace impurity levels (e.g., 0.05% impurity specification limits) [1]. Higher isotopic purity and greater deuterium substitution (d5 vs d3) further minimize this analytical interference, which is critical for methods requiring detection and quantification of impurities at or below the ICH Q3A reporting threshold of 0.05% [2].

Isotopic Purity
Class-level inference
d5 substitution with high isotopic purity minimizes unlabeled (d0) cross-signal in the analyte channel.
Enables reliable quantification at ICH Q3A reporting threshold (0.05% impurity).
Contrasts with Meloxicam-d3 where residual d0 may elevate LLOQ at trace impurity levels.
isotopic purity deuterium incorporation analytical accuracy SIL-IS

3-Ethyl-2-imine Meloxicam-d5: Evidence-Based Application Scenarios for Procurement Decision-Making


Analytical Method Development and Validation for Meloxicam EP Impurity D Quantification

Use 3-Ethyl-2-imine Meloxicam-d5 as the stable isotope-labeled internal standard (SIL-IS) for developing and validating a specific LC-MS/MS method to quantify Meloxicam EP Impurity D in drug substance and finished product batches. The compound's +5 Da mass shift enables unambiguous MRM detection with zero isotopic interference [1], while its structural identity to the target impurity ensures co-elution and equivalent matrix effect compensation . This application scenario directly supports compliance with EP monograph requirements and ICH Q2(R1) validation parameters including specificity, accuracy, precision, and linearity [2].

Forced Degradation and Stability-Indicating Method Studies

Deploy 3-Ethyl-2-imine Meloxicam-d5 as the internal standard in stability-indicating LC-MS/MS methods designed to monitor Impurity D formation under ICH-prescribed stress conditions (hydrolysis, oxidation, thermal, and photolytic degradation). The d5-labeled IS compensates for matrix effects that vary across stressed sample matrices, maintaining quantification accuracy even as sample composition changes due to degradation product accumulation [3]. The high isotopic purity minimizes background signal in the analyte channel, enabling reliable detection of Impurity D at the 0.05% threshold required for stability studies [4].

ANDA and DMF Submission Support for Generic Meloxicam Products

Incorporate 3-Ethyl-2-imine Meloxicam-d5 into validated analytical methods supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic meloxicam formulations. The compound's identity as the labeled analog of a specified EP impurity (Meloxicam EP Impurity D) aligns with regulatory expectations for impurity monitoring, reducing the documentation burden associated with demonstrating internal standard suitability . The supplied Certificate of Analysis (COA) and full characterization data provide the necessary traceability and compliance documentation required for regulatory review .

Pharmaceutical Quality Control Batch Release Testing

Utilize 3-Ethyl-2-imine Meloxicam-d5 as the internal standard in routine QC LC-MS/MS methods for batch release testing of meloxicam drug substance and finished dosage forms. The SIL-IS approach ensures consistent accuracy across multiple analysts, instruments, and sample batches by correcting for day-to-day variability in extraction recovery and instrument response [5]. The compound's tight co-elution with the target impurity simplifies data processing and reduces the risk of batch rejection due to analytical variability rather than true impurity excursions.

Application
Selection Property
Validation Focus
Method Development and Validation for EP Impurity D
+5 Da mass shift with zero isotopic interference
Specificity, accuracy, precision, and linearity per ICH Q2(R1)
Forced Degradation and Stability-Indicating Studies
Structural co-elution compensates for variable stressed-sample matrix effects
Reliable Impurity D detection at 0.05% threshold under ICH stress conditions
ANDA and DMF Submission Support
Regulatory-aligned EP Impurity D identity with COA documentation
Reduces IS suitability documentation burden for regulatory review
Pharmaceutical QC Batch Release Testing
SIL-IS approach corrects inter-day extraction and instrument variability
Consistent accuracy across analysts, instruments, and sample batches

Technical Documentation Hub

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22 linked technical documents
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